molecular formula C19H14N2O3 B5703665 N-4-biphenylyl-4-nitrobenzamide

N-4-biphenylyl-4-nitrobenzamide

Cat. No.: B5703665
M. Wt: 318.3 g/mol
InChI Key: SALMPRBXHVKBMF-UHFFFAOYSA-N
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Description

N-4-Biphenylyl-4-nitrobenzamide is a nitrobenzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro substituent at the para position of the benzamide ring. Nitrobenzamides are frequently studied for their electronic properties, crystallographic behavior, and biological activity, often serving as precursors for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

4-nitro-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(16-8-12-18(13-9-16)21(23)24)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMPRBXHVKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-4-biphenylyl-4-nitrobenzamide to four structurally related nitrobenzamide derivatives, focusing on substituent effects, synthesis, and crystallographic data where available.

N-(4-Bromophenyl)-4-Nitrobenzamide

  • Structure : Features a bromine atom at the para position of the phenyl group attached to the amide nitrogen.
  • Synthesis: Prepared via reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in tetrahydrofuran (THF) using pyridine as a base .
  • Crystallography : Single-crystal X-ray diffraction confirmed a planar benzamide core with bond lengths and angles consistent with delocalized π-electron systems. The bromine substituent enhances molecular packing via halogen interactions .

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

  • Structure : Contains a bulky 2,2-diphenylethyl group, which increases steric hindrance and reduces solubility compared to simpler aryl substituents.
  • Characterization : High-resolution mass spectrometry (HRMS) and ESI-MS/MS were used to confirm the molecular ion peak and fragmentation patterns .
  • Implications : The diphenylethyl group may hinder crystallinity but could improve lipid membrane permeability in drug design .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

  • Structure : Combines bromine and methoxy groups on adjacent phenyl rings, creating a polarized electronic environment.
  • Crystallography : Asymmetric unit contains two distinct molecules (A and B) with slight conformational differences. The methoxy group participates in hydrogen bonding, stabilizing the crystal lattice .
  • Comparison to N-4-Biphenylyl Analog : The biphenylyl group in the target compound would likely exhibit stronger π-π stacking than 4MNB due to extended aromaticity .

N-{4-[(2,6-Dimethoxy-4-Pyrimidinyl)Sulfamoyl]Phenyl}-4-Nitrobenzamide

  • Structure : Incorporates a sulfamoyl linker and a pyrimidine ring, introducing hydrogen-bonding and metal-coordination capabilities.
  • Relevance : The sulfamoyl group enhances solubility in polar solvents, while the pyrimidine moiety could enable interactions with biological targets (e.g., enzymes or receptors) .

Methodological Considerations

Crystallographic analyses of these compounds often rely on the SHELX software suite, which is widely used for small-molecule structure refinement. For example, the asymmetric unit data for 4MNB and bond parameter calculations for N-(4-bromophenyl)-4-nitrobenzamide were likely processed using SHELXL .

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